molecular formula C23H18O4 B191206 6,7-Dibenzyloxycoumarin CAS No. 909-84-2

6,7-Dibenzyloxycoumarin

Cat. No. B191206
CAS RN: 909-84-2
M. Wt: 358.4 g/mol
InChI Key: GTUPSBQDBMSQTH-UHFFFAOYSA-N
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Description

6,7-Dibenzyloxycoumarin (6,7-DBC) is a naturally-occurring coumarin derivative that has been studied for a variety of applications in scientific research. It is a colorless, crystalline compound that is soluble in water, alcohol, and ether. It is most commonly used as a fluorescent dye and in the synthesis of other compounds. 6,7-DBC has been studied for its potential applications in biological studies, such as its use as a fluorescent marker for cell imaging. Additionally, it has been used in assays to detect the activity of enzymes and as a model compound to study enzyme-catalyzed reactions.

Scientific Research Applications

Antioxidant Properties and Genetic Toxicity Assessment

6,7-Dibenzyloxycoumarin and its derivatives, such as 6,7-dihydroxycoumarin (esculetin), have been extensively researched for their potent antioxidant properties. A study by Marques et al. (2015) evaluated the genotoxic and clastogenic potential of 6,7-dihydroxycoumarin in mice, highlighting its significant antioxidant capabilities without inducing DNA damage across multiple organs. This suggests its potential for safe human use, particularly in oxidative stress-related conditions (Marques, Salles, & Maistro, 2015).

Lipid Peroxidation Inhibition

Substituted hydroxycoumarins, including variants synthesized from phenols with malic acid under microwave irradiation, have shown significant efficacy in inhibiting lipid peroxidation in vitro. These compounds also exhibit potent superoxide anion scavenging abilities, indicating their potential as antioxidant agents in biological systems, as reported by Symeonidis et al. (2009) (Symeonidis et al., 2009).

Antimicrobial Activity

Coumarin derivatives have been synthesized and assessed for their antimicrobial properties. Muratović et al. (2013) described the creation of benzylidene-bis-(4-hydroxycoumarin) derivatives, exhibiting potent antibacterial activities against various Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of coumarin derivatives as antimicrobial agents (Muratović et al., 2013).

Hydration Dynamics in Biological Systems

The hydration dynamics in biologically relevant systems have been explored using 6,7-dimethoxycoumarin as a probe. Ghose et al. (2018) demonstrated the sensitivity of this compound towards the hydration and mobility of its microenvironment, using aerosol-OT (AOT) reverse micelles, suggesting its applicability in studying biologically relevant hydration parameters (Ghose et al., 2018).

Biochemical and Cellular Studies

Coumarin derivatives have found applications in biochemical and cellular studies due to their fluorescent properties and reactivity. For instance, coumarin-based "turn-on" fluorescent sensors have been developed for the determination of metal ions such as Al3+, demonstrating their utility in cellular imaging and environmental monitoring, as illustrated by Guha et al. (2013) (Guha et al., 2013).

Future Directions

While specific future directions for 6,7-Dibenzyloxycoumarin were not found in the search results, research on coumarin derivatives is ongoing, with a focus on developing novel anticancer drugs and understanding their mechanisms of action .

properties

IUPAC Name

6,7-bis(phenylmethoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c24-23-12-11-19-13-21(25-15-17-7-3-1-4-8-17)22(14-20(19)27-23)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUPSBQDBMSQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CC(=O)O3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238313
Record name Esculetin dibenzylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dibenzyloxycoumarin

CAS RN

909-84-2
Record name 6,7-Bis(phenylmethoxy)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909-84-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esculetin dibenzylether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esculetin dibenzylether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-bis(phenylmethoxy)-2-benzopyrone
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Record name 6,7-Dibenzyloxycoumarin
Source FDA Global Substance Registration System (GSRS)
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